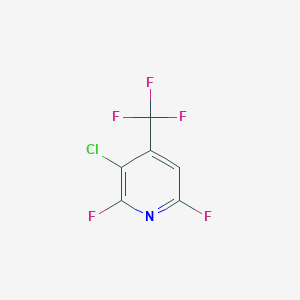2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC18435354
Molecular Formula: C6HClF5N
Molecular Weight: 217.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6HClF5N |
|---|---|
| Molecular Weight | 217.52 g/mol |
| IUPAC Name | 3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H |
| Standard InChI Key | ZMJLUWZDJQGOOP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(N=C1F)F)Cl)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted with:
-
Fluorine at positions 2 and 6
-
Chlorine at position 3
-
Trifluoromethyl (-CF₃) at position 4
Molecular Formula: C₇H₂ClF₅N
Molecular Weight: 245.55 g/mol
IUPAC Name: 2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine
Electronic Effects
-
The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I), polarizing the ring and enhancing electrophilicity at adjacent positions.
-
Fluorine atoms contribute to lipophilicity and metabolic stability, while chlorine serves as a potential leaving group in substitution reactions .
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | ~180–190°C (estimated) |
| Density | 1.58–1.62 g/cm³ |
| LogP (Partition Coefficient) | 2.8–3.2 (high lipophilicity) |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DCM, THF) |
Synthesis and Reaction Pathways
Retrosynthetic Strategies
Synthesis routes for polyhalogenated pyridines often involve:
-
Halogenation of pre-functionalized pyridines.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.
-
Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing groups.
Example Pathway (Hypothetical):
-
Starting Material: 2,6-Difluoro-4-(trifluoromethyl)pyridine.
-
Chlorination: Treatment with Cl₂ or SO₂Cl₂ under controlled conditions to introduce chlorine at position 3 .
-
Purification: Column chromatography or recrystallization to isolate the target compound.
Key Challenges
-
Regioselectivity: Ensuring precise substitution at position 3 without affecting existing halogens.
-
Stability: The -CF₃ group may destabilize intermediates under harsh reaction conditions.
Applications in Pharmaceutical and Agrochemical Development
Agrochemical Uses
-
Herbicides: The -CF₃ group enhances binding to plant acetolactate synthase (ALS), a common herbicide target.
-
Insecticides: Halogenated pyridines disrupt insect nervous systems via nicotinic acetylcholine receptor modulation.
Comparative Bioactivity of Pyridine Derivatives
Mechanistic Insights and Biochemical Interactions
Electrophilic Reactivity
The compound’s -CF₃ and -Cl groups activate the pyridine ring for SNAr reactions. For example:
-
Reaction with amines yields substituted aminopyridines.
-
Palladium-catalyzed couplings introduce aryl or alkyl groups at position 3.
Metabolic Pathways
-
Oxidative Metabolism: Likely mediated by hepatic CYP450 enzymes, producing hydroxylated metabolites.
-
Glucuronidation: The -CF₃ group may slow conjugation, increasing plasma half-life.
Comparison with Structural Analogs
Future Research Directions
-
Synthetic Optimization: Develop room-temperature chlorination protocols to improve yields.
-
Biological Screening: Evaluate antiproliferative activity against cancer cell lines.
-
Computational Modeling: Predict ADMET properties using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume